molecular formula C8H10O4 B8318059 (2,5-Dioxocyclohexyl)acetic acid

(2,5-Dioxocyclohexyl)acetic acid

Cat. No.: B8318059
M. Wt: 170.16 g/mol
InChI Key: FQKOMRMJVVNIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dioxocyclohexyl)acetic acid is a bicyclic compound featuring a cyclohexane ring substituted with two ketone groups (at positions 2 and 5) and an acetic acid side chain. The dioxo groups confer electrophilic reactivity, while the acetic acid moiety enables participation in hydrogen bonding and salt formation.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-(2,5-dioxocyclohexyl)acetic acid

InChI

InChI=1S/C8H10O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h5H,1-4H2,(H,11,12)

InChI Key

FQKOMRMJVVNIOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CC1=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include substituted cyclohexylacetic acids, phenylacetic acids, and heterocyclic derivatives. Below is a comparative analysis based on molecular properties, functional groups, and applications:

Homogentisic Acid (2,5-Dihydroxyphenylacetic Acid)

  • Structure : Aromatic phenyl ring with hydroxyl groups at positions 2 and 5 and an acetic acid side chain.
  • Properties : CAS# 102-32-9, molecular formula C₈H₈O₄, molecular weight 168.15 g/mol, melting point 127–130°C.
  • Key Differences : Unlike the cyclohexyl backbone of (2,5-dioxocyclohexyl)acetic acid, homogentisic acid has an aromatic ring. The hydroxyl groups enhance solubility in polar solvents and biological activity (e.g., role in alkaptonuria) .

2,5-Dimethoxyphenylacetic Acid

  • Structure : Phenyl ring with methoxy groups at positions 2 and 5 and an acetic acid side chain.
  • Properties : CAS# 1758-25-4, molecular formula C₁₀H₁₂O₄, molecular weight 196.20 g/mol.
  • Key Differences : Methoxy groups increase steric bulk and alter electronic properties compared to ketone substituents. This compound is used in organic synthesis and pharmaceutical intermediates .

2-(2,5-Dioxocyclohex-3-en-1-yl)sulfanylacetic Acid

  • Structure : Cyclohexene ring with ketone groups at positions 2 and 5, a sulfanyl (-S-) bridge, and an acetic acid chain.
  • Properties: Synonyms include [(2,5-dioxocyclohex-3-en-1-yl)sulfanyl]acetic acid. The sulfanyl group introduces sulfur-based reactivity (e.g., nucleophilic substitution). This compound is used in polymer chemistry and crosslinking applications .

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic Acid

  • Structure: Imidazolidinone ring fused with a phenyl group and an acetic acid chain.
  • Properties: CAS# 62848-47-7. Applications include medicinal chemistry and protease inhibitors .

Data Tables

Table 1: Structural and Physical Properties of Analogs

Compound Name CAS# Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Homogentisic acid 102-32-9 C₈H₈O₄ 168.15 127–130 2,5-dihydroxyphenyl, acetic acid
2,5-Dimethoxyphenylacetic acid 1758-25-4 C₁₀H₁₂O₄ 196.20 Not reported 2,5-dimethoxyphenyl, acetic acid
This compound* N/A C₈H₁₀O₄ 170.16 (calculated) Not reported 2,5-dioxocyclohexyl, acetic acid
2-(2,5-Dioxocyclohex-3-enyl)sulfanylacetic acid 1339666-83-9 C₈H₁₀O₄S 218.23 Not reported Cyclohexene-dione, sulfanyl, acetic acid

*Calculated properties for this compound are based on structural analogs.

Key Research Findings

Cyclohexyl vs. Phenyl Backbones : Cyclohexyl derivatives (e.g., 2,5-dioxocyclohexyl) exhibit greater conformational flexibility than aromatic analogs, influencing their solubility and thermal stability .

Functional Group Impact : Ketone groups (as in dioxocyclohexyl derivatives) enhance electrophilicity, enabling reactions with nucleophiles like amines or thiols, whereas hydroxyl or methoxy groups favor hydrogen bonding or steric effects .

Biological Relevance: Heterocyclic analogs (e.g., imidazolidinone derivatives) show higher bioactivity due to rigid structures that mimic natural substrates .

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